4-Iodo-7-methoxy-1H-indole
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Overview
Description
4-Iodo-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-methoxy-1H-indole typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-carboxaldehydes or indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming 7-methoxyindole.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or Grignard reagents in the presence of a catalyst
Major Products:
Oxidation: Indole-3-carboxaldehydes or indole-3-carboxylic acids.
Reduction: 7-Methoxyindole.
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
4-Iodo-7-methoxy-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Iodo-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
4-Iodo-1H-indole: Lacks the methoxy group at the 7-position.
7-Methoxy-1H-indole: Lacks the iodo group at the 4-position.
4-Bromo-7-methoxy-1H-indole: Similar structure but with a bromine atom instead of iodine
Uniqueness: 4-Iodo-7-methoxy-1H-indole is unique due to the presence of both the iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
IKKMCVJUTVSSRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)C=CN2 |
Origin of Product |
United States |
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